GPR52 receptor modulator 1
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Overview
Description
GPR52 receptor modulator 1 is a synthetic compound designed to modulate the activity of the G-protein coupled receptor 52 (GPR52). GPR52 is an orphan receptor, meaning its natural ligand is unknown. This receptor is implicated in several neuropsychiatric disorders, including Huntington’s disease and schizophrenia . This compound has shown potential in regulating cyclic adenosine monophosphate (cAMP) levels within cells, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR52 receptor modulator 1 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps :
Formation of Intermediate A: Reacting a substituted benzaldehyde with a primary amine under acidic conditions to form an imine intermediate.
Reduction: Reducing the imine intermediate using a reducing agent such as sodium borohydride to form a secondary amine.
Coupling Reaction: Coupling the secondary amine with a halogenated aromatic compound under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the initial formation of intermediates.
Continuous Flow Reactors: Employing continuous flow reactors for the coupling reactions to enhance efficiency and scalability.
Purification: Using chromatographic techniques to purify the final product, ensuring it meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
GPR52 receptor modulator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at halogenated positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with varying functional groups .
Scientific Research Applications
GPR52 receptor modulator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of GPR52 and its ligands.
Biology: Investigated for its role in modulating cAMP levels in various cell types, including T cells.
Mechanism of Action
GPR52 receptor modulator 1 exerts its effects by binding to the GPR52 receptor, which is a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the stimulation of the Gs family of G proteins. This activation results in the production of cyclic adenosine monophosphate (cAMP), a second messenger that regulates various cellular processes. The modulation of cAMP levels by this compound is crucial for its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- GPR52 receptor modulator 2
- GPR52 receptor modulator 3
- GPR52 receptor modulator 4
Uniqueness
GPR52 receptor modulator 1 is unique due to its high selectivity and potency in modulating GPR52 activity. Unlike other similar compounds, it has shown a distinct ability to regulate cAMP levels without significantly affecting other G-protein coupled receptors. This specificity makes it a valuable tool for studying GPR52-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C19H14F4N4O |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[2-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C19H14F4N4O/c20-13-6-11(5-12(8-13)19(21,22)23)7-14-9-15(1-3-24-14)27-17-2-4-25-18(28)16(17)10-26-27/h1,3,5-6,8-10H,2,4,7H2,(H,25,28) |
InChI Key |
VASPFLVEEOBQOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1N(N=C2)C3=CC(=NC=C3)CC4=CC(=CC(=C4)F)C(F)(F)F |
Origin of Product |
United States |
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